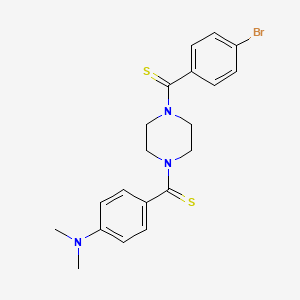

(4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione

Description

Properties

IUPAC Name |

[4-(4-bromobenzenecarbothioyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3S2/c1-22(2)18-9-5-16(6-10-18)20(26)24-13-11-23(12-14-24)19(25)15-3-7-17(21)8-4-15/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBCXBYSZJPWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials:

4-Bromoaniline

4-(Dimethylamino)benzaldehyde

Piperazine

Thionyl chloride (SOCl2)

Synthetic Route:

Step 1: The reaction begins with the formation of an intermediate Schiff base by reacting 4-bromoaniline with 4-(dimethylamino)benzaldehyde.

Step 2: The Schiff base undergoes cyclization with piperazine in the presence of a catalyst such as hydrochloric acid to form a piperazine-based intermediate.

Step 3: The piperazine-based intermediate is treated with thionyl chloride to introduce the thione functional group, resulting in the formation of (4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione.

Industrial Production Methods

Industrial production may utilize automated continuous flow reactors to streamline the synthesis process, ensuring consistent quality and higher yield. This method improves reaction efficiency, reduces waste, and allows precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation:

The compound can undergo oxidation reactions, typically involving the bromine atom or the thione functional group.

Reduction:

Reduction reactions may target the carbonyl group present in the phenylcarbonothioyl moiety.

Substitution:

Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

Oxidation:

Reagents: Potassium permanganate, hydrogen peroxide

Conditions: Acidic or basic medium, elevated temperatures

Reduction:

Reagents: Sodium borohydride, lithium aluminum hydride

Conditions: Anhydrous solvents, room temperature

Substitution:

Reagents: Nucleophiles such as thiols, amines

Conditions: Solvent like ethanol or methanol, moderate temperatures

Major Products

Oxidation Products: Bromophenol derivatives

Reduction Products: Hydroxylated derivatives

Substitution Products: Thioether or amine-substituted derivatives

Scientific Research Applications

(4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione has broad applications in scientific research:

Chemistry:

Used as a building block for complex organic synthesis.

Employed in studies of thione chemistry and its reactivity.

Biology:

Investigated for potential antimicrobial activities.

Studied for interaction with biological macromolecules.

Medicine:

Explored for anticancer properties.

Investigated as a lead compound in drug discovery.

Industry:

Utilized in the synthesis of advanced materials.

Applied in the development of novel chemical sensors.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Molecular Targets:

Interacts with cellular proteins and enzymes.

Binds to DNA and RNA, affecting gene expression.

Pathways Involved:

Inhibits specific enzymes involved in cellular metabolism.

Modulates signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Functional Group Effects

- Thiocarbonyl vs. However, thiocarbonyls are less polar and may exhibit reduced stability under oxidative conditions.

- Dimethylamino Group: The electron-donating dimethylamino substituent in the target compound could enhance electron density on the aromatic ring, affecting binding interactions in biological systems compared to the electron-withdrawing fluorine in the methanone analog .

Substituent Position and Steric Effects

- Bromophenyl Position: The 4-bromophenyl group in the target compound and the ethanone analog minimizes steric hindrance compared to the 2-bromophenyl group in the methanone analog , which may influence receptor-binding specificity.

Reactivity and Stability

- Thiocarbonyl groups are more nucleophilic than carbonyl groups, making the target compound prone to reactions with electrophiles or metal ions. This property could be exploited in chelation-based therapies or catalysis .

- The fluorine atom in the methanone analog may improve metabolic stability compared to the dimethylamino group, which could undergo demethylation in vivo.

Research Findings and Data Gaps

While direct studies on the target compound are absent in the provided evidence, inferences from analogs suggest:

- Biological Activity : Piperazine-thiocarbonyl derivatives are explored as kinase inhibitors or antimicrobial agents due to their ability to interact with thiol-containing enzymes .

- Synthetic Utility : The thiocarbonyl group may serve as a versatile intermediate for further functionalization, such as thioamide or thiourea synthesis.

Biological Activity

The compound (4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione is a thiosemicarbazone derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a bromophenyl group, a piperazine moiety, and a dimethylamino group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties : Thiosemicarbazones have been noted for their antibacterial and antifungal activities.

- Anticancer Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuropharmacological Effects : The presence of piperazine suggests potential central nervous system activity.

Antimicrobial Activity

Studies have demonstrated that related compounds possess significant antibacterial properties. For instance, the increase in electron density due to bromination enhances the antimicrobial efficacy compared to its chlorine analogues .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| (4-Bromophenyl) Thiosemicarbazide | Antibacterial | 32 | |

| Chlorinated analogue | Antibacterial | 64 | |

| Dimethylamino derivatives | Antifungal | 16 |

Anticancer Potential

The anticancer properties of thiosemicarbazones have been extensively studied. They often act by inducing apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase and modulation of redox status.

Case Study: Anticancer Activity

A study involving a thiosemicarbazone derivative demonstrated significant cytotoxicity against several cancer cell lines. The compound induced apoptosis via the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Key Findings :

- The compound exhibited IC50 values ranging from 5 to 15 µM across different cancer cell lines.

- Mechanistic studies revealed that it activates caspase pathways and downregulates anti-apoptotic proteins .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant properties.

Research Insights

Preliminary studies suggest that similar compounds may influence serotonin and dopamine receptor activity, which could lead to therapeutic applications in mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.